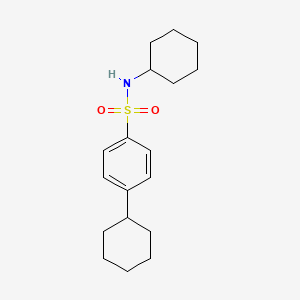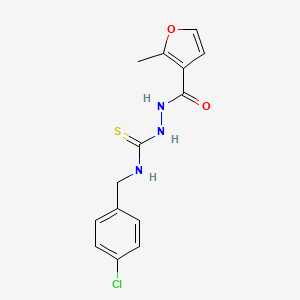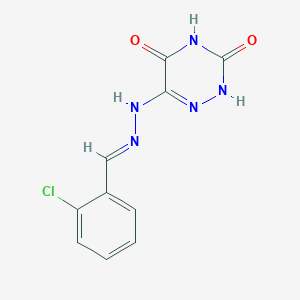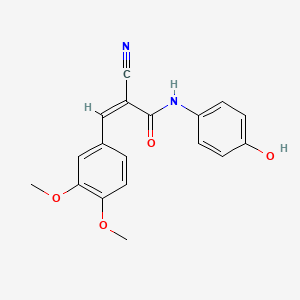
N,4-dicyclohexylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,4-dicyclohexylbenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a benzenesulfonamide core with two cyclohexyl groups attached to the nitrogen and the para position of the benzene ring.
Mécanisme D'action
Target of Action
N,4-Dicyclohexylbenzenesulfonamide, like other sulfonamides, primarily targets carbonic anhydrase (CA) and dihydropteroate synthetase . Carbonic anhydrase is an enzyme that assists rapid interconversion of carbon dioxide and water into carbonic acid, protons, and bicarbonate ions. This enzyme plays a crucial role in various biological processes such as respiration and the transport of carbon dioxide/bicarbonate . Dihydropteroate synthetase is another enzyme inhibited by sulfonamides, which is involved in the synthesis of folic acid, a vital component for DNA replication .
Mode of Action
This compound interacts with its targets by mimicking the natural substrates of these enzymes, thereby inhibiting their normal function . By binding to the active sites of carbonic anhydrase and dihydropteroate synthetase, this compound prevents these enzymes from participating in their respective reactions, leading to a decrease in the production of bicarbonate ions and folic acid .
Biochemical Pathways
The inhibition of carbonic anhydrase and dihydropteroate synthetase affects several biochemical pathways. The reduction in bicarbonate ion production can disrupt pH regulation and various processes that rely on carbonic acid/bicarbonate buffering system . The inhibition of folic acid synthesis impairs the ability of cells to replicate their DNA, which can lead to cell death or impaired growth .
Result of Action
The molecular and cellular effects of this compound’s action primarily include the disruption of pH balance and inhibition of cell growth or cell death due to impaired DNA replication . These effects can lead to the compound’s antimicrobial and potential anticancer activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of light can lead to the photodegradation of sulfonamides, potentially reducing their effectiveness . Additionally, the pH of the environment can impact the ionization state of the compound, which may affect its absorption and distribution .
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,4-dicyclohexylbenzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with cyclohexylamine under basic conditions. The reaction proceeds as follows:
Step 1: Benzenesulfonyl chloride is reacted with cyclohexylamine in the presence of a base such as sodium hydroxide or potassium carbonate.
Step 2: The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the sulfonamide bond.
Step 3: The product is then purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: N,4-dicyclohexylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonamide group can be replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides, acyl halides, and other electrophiles. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.
Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas. The reactions are typically carried out under mild conditions to prevent over-reduction.
Major Products Formed:
Substitution Reactions: The major products are substituted sulfonamides.
Oxidation Reactions: The major products are sulfonic acids or other oxidized derivatives.
Reduction Reactions: The major products are amines or other reduced derivatives.
Applications De Recherche Scientifique
N,4-dicyclohexylbenzenesulfonamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also used as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use as a therapeutic agent. It is studied for its ability to inhibit certain enzymes and proteins involved in disease processes.
Industry: The compound is used in the production of specialty chemicals and materials. It is also used as an intermediate in the synthesis of other sulfonamide derivatives.
Comparaison Avec Des Composés Similaires
N,4-dicyclohexylbenzenesulfonamide can be compared with other similar compounds, such as:
4-aminobenzenesulfonamide: This compound has a similar sulfonamide core but lacks the cyclohexyl groups. It is commonly used as an antimicrobial agent.
N,N-dicyclohexylbenzenesulfonamide: This compound has two cyclohexyl groups attached to the nitrogen but lacks the para-substituted cyclohexyl group. It is used in various organic reactions.
N-cyclohexylbenzenesulfonamide: This compound has a single cyclohexyl group attached to the nitrogen. It is used as an intermediate in the synthesis of other sulfonamide derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which can impart unique chemical and biological properties compared to other similar compounds.
Propriétés
IUPAC Name |
N,4-dicyclohexylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2S/c20-22(21,19-17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h11-15,17,19H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSSCTBBGKBROB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1Z)-3,4,5-trimethoxy-N-[3-(2-phenylethyl)oxadiazol-3-ium-5-yl]benzenecarboximidate](/img/structure/B5862823.png)
![N-[2-(butyrylamino)phenyl]-4-ethoxybenzamide](/img/structure/B5862826.png)




![N-[4-(4-nitrophenyl)phenyl]thiophene-2-carboxamide](/img/structure/B5862862.png)
![N-(4-{2-[(4-hydroxy-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5862881.png)
![1-(2,4-Difluorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5862885.png)
![3-[(3,4-dichlorobenzyl)amino]-2-cyclopenten-1-one](/img/structure/B5862893.png)



![(1E,4E)-1-[4-(dimethylamino)phenyl]-5-(4-methoxyphenyl)penta-1,4-dien-3-one](/img/structure/B5862919.png)
